molecular formula C21H23N3O5 B4332271 N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

Cat. No. B4332271
M. Wt: 397.4 g/mol
InChI Key: XJKGSSSXPLJVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, also known as BDBM 38643, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzodioxole derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has been studied for its potential to reduce hypertension and improve vascular function.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 is not fully understood, but it is believed to involve the activation of the p53 pathway and the inhibition of the PI3K/Akt/mTOR pathway. The activation of the p53 pathway leads to the induction of apoptosis and cell cycle arrest, while the inhibition of the PI3K/Akt/mTOR pathway leads to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has been shown to have various biochemical and physiological effects. In cancer, N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of p53 and downstream targets such as p21 and Bax. In neurodegenerative disorders, N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has been shown to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In cardiovascular diseases, N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has been shown to reduce hypertension and improve vascular function by increasing nitric oxide production and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 is its potential therapeutic applications in various diseases. N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 is its lack of clinical data. More research is needed to fully understand the safety and efficacy of N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 in humans.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643. One of the future directions is to conduct more preclinical studies to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 and its potential therapeutic applications in various diseases. Another future direction is to conduct clinical trials to test the safety and efficacy of N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 in humans. Additionally, more research is needed to optimize the synthesis method of N-1,3-benzodioxol-5-yl-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide 38643 and to develop new derivatives with improved properties.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-20(21(26)23-17-5-6-18-19(11-17)29-14-28-18)22-12-15-1-3-16(4-2-15)13-24-7-9-27-10-8-24/h1-6,11H,7-10,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKGSSSXPLJVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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